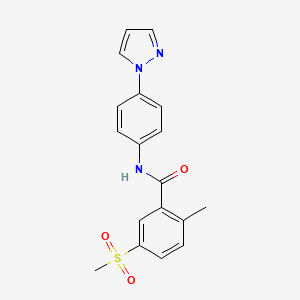
2-methyl-5-methylsulfonyl-N-(4-pyrazol-1-ylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-5-methylsulfonyl-N-(4-pyrazol-1-ylphenyl)benzamide, also known as MPB, is a synthetic compound that has been extensively studied for its potential application in scientific research. MPB belongs to the class of benzamides and has a molecular weight of 386.46 g/mol.
Mecanismo De Acción
The mechanism of action of 2-methyl-5-methylsulfonyl-N-(4-pyrazol-1-ylphenyl)benzamide is not fully understood, but several studies have suggested that it acts by inhibiting various signaling pathways involved in cell growth and survival. 2-methyl-5-methylsulfonyl-N-(4-pyrazol-1-ylphenyl)benzamide has been shown to inhibit the Akt/mTOR pathway, which is involved in the regulation of cell proliferation and survival. 2-methyl-5-methylsulfonyl-N-(4-pyrazol-1-ylphenyl)benzamide has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
2-methyl-5-methylsulfonyl-N-(4-pyrazol-1-ylphenyl)benzamide has been shown to have several biochemical and physiological effects. In cancer cells, 2-methyl-5-methylsulfonyl-N-(4-pyrazol-1-ylphenyl)benzamide has been shown to induce apoptosis and inhibit angiogenesis. In neuronal cells, 2-methyl-5-methylsulfonyl-N-(4-pyrazol-1-ylphenyl)benzamide has been shown to protect against oxidative stress and excitotoxicity. In immune cells, 2-methyl-5-methylsulfonyl-N-(4-pyrazol-1-ylphenyl)benzamide has been shown to modulate cytokine production and inhibit T cell activation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-methyl-5-methylsulfonyl-N-(4-pyrazol-1-ylphenyl)benzamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized with high purity and yield. 2-methyl-5-methylsulfonyl-N-(4-pyrazol-1-ylphenyl)benzamide has been extensively studied, and its mechanism of action and biochemical and physiological effects are well understood. However, there are also limitations to the use of 2-methyl-5-methylsulfonyl-N-(4-pyrazol-1-ylphenyl)benzamide in lab experiments. 2-methyl-5-methylsulfonyl-N-(4-pyrazol-1-ylphenyl)benzamide is a relatively new compound, and its long-term effects are not fully understood. Additionally, the optimal dosage and administration of 2-methyl-5-methylsulfonyl-N-(4-pyrazol-1-ylphenyl)benzamide for different applications are still being investigated.
Direcciones Futuras
There are several future directions for the study of 2-methyl-5-methylsulfonyl-N-(4-pyrazol-1-ylphenyl)benzamide. In cancer research, 2-methyl-5-methylsulfonyl-N-(4-pyrazol-1-ylphenyl)benzamide could be further studied for its potential use in combination therapy with other chemotherapeutic agents. In neuroscience, 2-methyl-5-methylsulfonyl-N-(4-pyrazol-1-ylphenyl)benzamide could be studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, 2-methyl-5-methylsulfonyl-N-(4-pyrazol-1-ylphenyl)benzamide could be studied for its potential use in the treatment of autoimmune diseases. Additionally, the development of new synthetic analogs of 2-methyl-5-methylsulfonyl-N-(4-pyrazol-1-ylphenyl)benzamide could be explored for their potential use in scientific research.
Métodos De Síntesis
The synthesis of 2-methyl-5-methylsulfonyl-N-(4-pyrazol-1-ylphenyl)benzamide involves the reaction of 4-pyrazol-1-ylbenzoic acid with thionyl chloride to form 4-pyrazol-1-ylbenzoyl chloride. This intermediate is then reacted with 2-methyl-5-methylsulfonylaniline to produce 2-methyl-5-methylsulfonyl-N-(4-pyrazol-1-ylphenyl)benzamide. The synthesis of 2-methyl-5-methylsulfonyl-N-(4-pyrazol-1-ylphenyl)benzamide has been reported in several studies, and the purity and yield of the compound have been optimized using various methods.
Aplicaciones Científicas De Investigación
2-methyl-5-methylsulfonyl-N-(4-pyrazol-1-ylphenyl)benzamide has been studied for its potential application in several scientific research areas, including cancer research, neuroscience, and immunology. In cancer research, 2-methyl-5-methylsulfonyl-N-(4-pyrazol-1-ylphenyl)benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience, 2-methyl-5-methylsulfonyl-N-(4-pyrazol-1-ylphenyl)benzamide has been studied for its potential use as a neuroprotective agent and for the treatment of neurodegenerative diseases. In immunology, 2-methyl-5-methylsulfonyl-N-(4-pyrazol-1-ylphenyl)benzamide has been shown to modulate the immune response by regulating cytokine production and inhibiting T cell activation.
Propiedades
IUPAC Name |
2-methyl-5-methylsulfonyl-N-(4-pyrazol-1-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-13-4-9-16(25(2,23)24)12-17(13)18(22)20-14-5-7-15(8-6-14)21-11-3-10-19-21/h3-12H,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NONWUPFKJVBCLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C)C(=O)NC2=CC=C(C=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-5-methylsulfonyl-N-(4-pyrazol-1-ylphenyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-cyclopropyl-1,3-dimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7538634.png)








![[1-(3-Chlorophenyl)-5-methylpyrazol-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7538692.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-fluoro-5-[methyl(propan-2-yl)sulfamoyl]benzamide](/img/structure/B7538694.png)
